molecular formula C23H19BrN4O2S B12030662 2-{[4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-ethoxyphenyl)ethanone

2-{[4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-ethoxyphenyl)ethanone

Cat. No.: B12030662
M. Wt: 495.4 g/mol
InChI Key: SLILHGAYCZWRPQ-UHFFFAOYSA-N
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Description

2-{[4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-ethoxyphenyl)ethanone is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-ethoxyphenyl)ethanone typically involves multiple steps. One common method includes the S-alkylation of 4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol with 2-bromo-1-(4-ethoxyphenyl)ethanone in an alkaline medium. This reaction is followed by the reduction of the corresponding ketone to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-ethoxyphenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the sulfanyl group to a sulfoxide or sulfone.

    Reduction: The ketone group can be reduced to an alcohol.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Secondary alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-ethoxyphenyl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its anticancer activity and potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-{[4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-ethoxyphenyl)ethanone involves its interaction with various molecular targets. The triazole ring is known to bind to enzymes and proteins, inhibiting their activity. This can lead to antimicrobial effects by disrupting essential biological processes in microorganisms. Additionally, the compound’s ability to induce apoptosis in cancer cells is of significant interest in medicinal research .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
  • 4-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl benzenesulfonamide

Uniqueness

Compared to similar compounds, 2-{[4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-ethoxyphenyl)ethanone stands out due to its unique combination of a triazole ring, a bromophenyl group, and a pyridinyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C23H19BrN4O2S

Molecular Weight

495.4 g/mol

IUPAC Name

2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-ethoxyphenyl)ethanone

InChI

InChI=1S/C23H19BrN4O2S/c1-2-30-20-11-5-16(6-12-20)21(29)15-31-23-27-26-22(17-4-3-13-25-14-17)28(23)19-9-7-18(24)8-10-19/h3-14H,2,15H2,1H3

InChI Key

SLILHGAYCZWRPQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CN=CC=C4

Origin of Product

United States

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